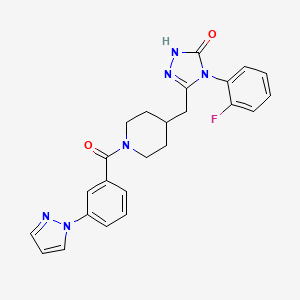

![molecular formula C27H27N3O2 B2532602 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 848867-51-6](/img/structure/B2532602.png)

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of benzimidazole and pyrrolidinone moieties. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities . Pyrrolidinones, on the other hand, are known for their photochromic properties and can form highly colored photochromes . The combination of these two functional groups in a single molecule could potentially enhance its biological activity or confer new properties.

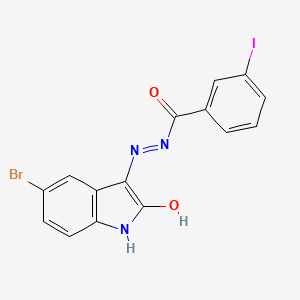

Synthesis Analysis

The synthesis of compounds related to the target molecule typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyimides derived from aromatic diamine monomers, which share structural similarities with the target compound, involves a series of reactions including Friedel–Crafts acylation and nucleophilic substitution . Similarly, the synthesis of benzimidazole derivatives often involves the formation of intermediates such as Schiff bases, followed by oxidative ring closure . These methods could potentially be adapted for the synthesis of the target compound.

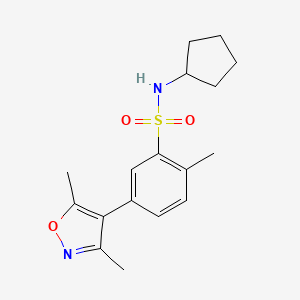

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the geometric parameters and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. The target compound's structure could be similarly analyzed to predict its properties and optimize its synthesis.

Chemical Reactions Analysis

Benzimidazole and pyrrolidinone derivatives participate in various chemical reactions. Benzimidazole derivatives can act as ligands in coordination chemistry or undergo further functionalization at different positions on the ring . Pyrrolidinone derivatives exhibit photochromic behavior, which involves reversible structural changes upon exposure to light . Understanding these reactions is essential for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and pyrrolidinone derivatives are influenced by their molecular structure. For example, polyimides containing benzimidazole units exhibit exceptional thermal and thermooxidative stability, as well as solubility in various solvents . The photochromic properties of pyrrolidinone derivatives are also notable, as they can lead to the formation of thermally stable colored species . These properties are important for the practical applications of the target compound in materials science or as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one, although not directly referenced in available literature, is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Research into similar compounds has demonstrated a broad interest in the synthesis of heterocyclic derivatives and their evaluation in various biological contexts.

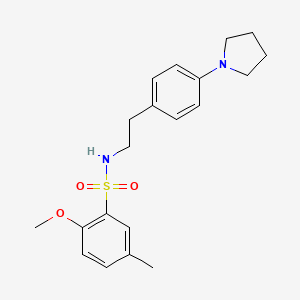

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of biological activities. A study by Karayel (2021) conducted a detailed analysis of benzimidazole derivatives, including their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. This research indicates the significance of structural variations in benzimidazole derivatives for enhancing biological activity.

Antifungal and Antibacterial Agents

Compounds structurally related to 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one have been synthesized and tested for their antifungal and antibacterial properties. For instance, Jafar et al. (2017) explored the antifungal effects of certain heterocyclic compounds, highlighting the potential for these structures in developing antifungal agents.

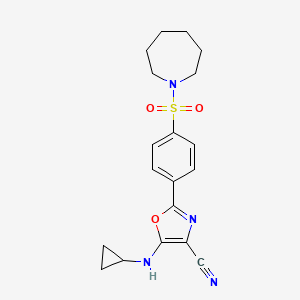

Synthesis and DFT Studies

The synthesis of pyrimidine derivatives, as explored by Saracoglu et al. (2020), emphasizes the interest in understanding the electronic and structural properties of heterocyclic compounds through quantum chemical calculations. This research can provide insights into the design of new compounds with enhanced biological activities.

Novel Polyimides

Research into novel polyimides derived from aromatic diamines and dianhydride monomers, such as the study by Zhang et al. (2005), demonstrates the applicability of heterocyclic compounds in materials science. These compounds offer exceptional thermal stability and could inspire the synthesis of new materials based on the structure of interest.

Cytotoxicity of Metal Complexes

The study of metal complexes containing benzimidazole ligands by Ghani & Mansour (2011) provides an example of how the structural features of heterocyclic compounds can be exploited to develop potential anticancer agents. The structural and electronic properties of these complexes were extensively characterized, offering a pathway to understanding the activity of similar compounds.

Eigenschaften

IUPAC Name |

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-18-8-9-19(2)20(14-18)16-30-25-7-5-4-6-24(25)28-27(30)21-15-26(31)29(17-21)22-10-12-23(32-3)13-11-22/h4-14,21H,15-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWNWCSFKVIISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)

![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)